molecular formula C17H15ClN2O2 B11169153 2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide

Cat. No.: B11169153
M. Wt: 314.8 g/mol
InChI Key: BPTRTIFVBXIWDL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide is an organic compound that features a chlorophenoxy group and a cyanophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy group.

    Formation of the cyanophenyl intermediate: This step involves the reaction of 4-cyanophenylamine with an appropriate acylating agent to form the 4-cyanophenyl group.

    Coupling of intermediates: The final step involves coupling the chlorophenoxy and cyanophenyl intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy and cyanophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-cyanophenyl)-2-methylpropanamide

InChI

InChI=1S/C17H15ClN2O2/c1-17(2,22-15-9-5-13(18)6-10-15)16(21)20-14-7-3-12(11-19)4-8-14/h3-10H,1-2H3,(H,20,21)

InChI Key

BPTRTIFVBXIWDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C#N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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